アムリノン

概要

説明

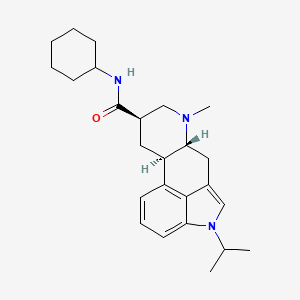

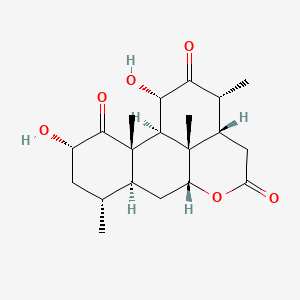

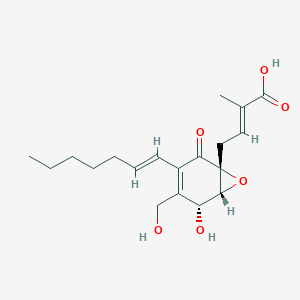

アムリノンは、イナムリノンとしても知られており、ピリジンホスホジエステラーゼ3阻害剤です。主に、うっ血性心不全の治療における陽性変力薬および血管拡張薬として使用されます。 アムリノンは、心筋の収縮力を高め、血管を拡張することにより、心拍出量を改善し、心臓の負荷を軽減します .

科学的研究の応用

Amrinone has a wide range of scientific research applications, including:

Chemistry: Amrinone is used as a model compound in studies of phosphodiesterase inhibitors and their effects on cyclic adenosine monophosphate (cAMP) levels.

Biology: Amrinone is used in research on cardiac muscle physiology and the mechanisms of heart failure. It is also studied for its effects on vascular smooth muscle and platelet function.

Medicine: Amrinone is used in clinical research to develop new treatments for heart failure and other cardiovascular diseases. It is also investigated for its potential use in treating other conditions, such as pulmonary hypertension.

Industry: Amrinone is used in the pharmaceutical industry as an active ingredient in medications for heart failure. .

作用機序

アムリノンは、ホスホジエステラーゼ3(PDE3)という酵素を阻害することによってその効果を発揮します。この阻害は、細胞内のサイクリックアデノシンモノホスファート(cAMP)およびサイクリックグアノシンモノホスファート(cGMP)のレベルの上昇につながります。cAMPレベルの上昇により、心筋細胞へのカルシウム流入が増加し、収縮力が強化されます(陽性変力効果)。 さらに、cGMPレベルの上昇により、血管平滑筋が弛緩し、血管拡張が起こります .

類似化合物の比較

アムリノンは、ミルリノン、エノキシモン、ピロキシモンなどの他のホスホジエステラーゼ阻害剤と比較されることがよくあります。これらの化合物は、作用機序は似ていますが、薬物動態特性と臨床的用途は異なります。たとえば:

ミルリノン: アムリノンと同様に、ミルリノンは、心不全の治療に使用されるホスホジエステラーゼ3阻害剤です。

エノキシモン: もう1つのホスホジエステラーゼ3阻害剤であるエノキシモンは、心不全の治療に使用され、アムリノンと比較して作用時間が長くなっています.

生化学分析

Biochemical Properties

Amrinone plays a crucial role in biochemical reactions by inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, amrinone increases the levels of cAMP and cGMP, leading to enhanced calcium ion influx into cardiac cells. This results in increased cardiac contractility and vasodilation . Amrinone interacts with various biomolecules, including cAMP-specific 3’,5’-cyclic phosphodiesterase 3 and 4, and cGMP-inhibited 3’,5’-cyclic phosphodiesterase A and B .

Cellular Effects

Amrinone affects various types of cells and cellular processes. In cardiac myocytes, it increases the intracellular concentration of cAMP, which activates protein kinase A (PKA). PKA phosphorylates L-type calcium channels, enhancing calcium influx and promoting calcium-induced calcium release from the sarcoplasmic reticulum. This leads to increased cardiac contractility . Additionally, amrinone induces vasodilation in vascular smooth muscle cells by increasing cAMP levels, which facilitates calcium uptake by the sarcoplasmic reticulum and decreases calcium availability for contraction .

Molecular Mechanism

The molecular mechanism of amrinone involves the inhibition of PDE3, resulting in elevated levels of cAMP and cGMP. This increase in cyclic nucleotides enhances calcium influx into cardiac cells, similar to the effect of beta-agonists, leading to a positive inotropic effect . In vascular smooth muscle cells, the elevated cAMP levels promote vasodilation by facilitating calcium uptake by the sarcoplasmic reticulum and reducing calcium availability for contraction . Amrinone also phosphorylates and deactivates phospholambans, which inhibit the sarcoplasmic reticulum calcium ATPase (SERCA), promoting arterial relaxation and producing a lusitropic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amrinone have been observed to change over time. Amrinone is metabolized hepatically and excreted primarily via urine and feces . Its half-life ranges from 5 to 8 hours . Long-term studies have shown that amrinone can lead to cardiac arrhythmias, thrombocytopenia, and abnormal liver function tests . The stability and degradation of amrinone in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of amrinone vary with different dosages in animal models. In New Zealand white rabbits, high oral doses of amrinone have been shown to produce fetal skeletal and gross external malformations . In rats, intravenous administration of amrinone at maximum doses did not result in malformations . The therapeutic dosage range for amrinone is 0.5-7 mcg/mL, with higher doses potentially leading to toxic effects such as arrhythmias and thrombocytopenia .

Metabolic Pathways

Amrinone is metabolized primarily in the liver through conjugation pathways, resulting in metabolites such as N-glycolate, N-acetate, N-glucuronide, and O-glucuronide . These metabolites are excreted via urine and feces . The inhibition of PDE3 by amrinone affects metabolic flux by increasing cAMP and cGMP levels, which in turn influence calcium handling and cardiac contractility .

Transport and Distribution

Amrinone is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of 1.2 L/kg in normal volunteers and exhibits protein binding ranging from 10 to 49% . The primary route of excretion is via urine, with both amrinone and its metabolites being excreted . The distribution of amrinone within tissues is influenced by its interaction with transporters and binding proteins .

Subcellular Localization

The subcellular localization of amrinone is primarily within the cytoplasm, where it exerts its effects on PDE3 and calcium handling. Amrinone’s activity is influenced by its interaction with phospholambans and the sarcoplasmic reticulum calcium ATPase (SERCA), which are localized within the sarcoplasmic reticulum . The targeting signals and post-translational modifications of amrinone direct it to specific compartments, enhancing its efficacy in promoting cardiac contractility and vasodilation .

準備方法

アムリノンは、さまざまな合成経路によって合成できます。一般的な方法の1つは、還元剤の存在下で3,4'-ビピリジンとアンモニアを反応させることです。反応条件は通常、目的の生成物の形成を促進するために高温高圧を含みます。 工業生産方法では、通常、同様の反応条件を使用して大規模合成が行われ、最終製品の純度を確保するために追加の精製ステップが実行されます .

化学反応の分析

アムリノンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: アムリノンは、さまざまな代謝産物を生成するように酸化できます。これらの反応に使用される一般的な試薬には、過酸化水素および他の酸化剤が含まれます。

還元: アムリノンの還元は、還元された誘導体の生成につながる可能性があります。水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アムリノンは、置換反応を起こすことができ、ピリジン環の官能基が他の基に置き換えられます。一般的な試薬には、ハロゲンおよび求核剤が含まれます。

加水分解: アムリノンは、酸性または塩基性条件下で加水分解されて、構成成分を生成できます。

これらの反応によって生成される主要な生成物は、使用される特定の試薬および条件によって異なります。 たとえば、酸化は通常、ヒドロキシル化またはカルボキシル化された誘導体の生成をもたらします .

科学研究の応用

アムリノンは、以下を含む幅広い科学研究の応用範囲を持っています。

類似化合物との比較

Amrinone is often compared with other phosphodiesterase inhibitors, such as milrinone, enoximone, and piroximone. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications. For example:

Milrinone: Similar to amrinone, milrinone is a phosphodiesterase 3 inhibitor used in the treatment of heart failure.

Enoximone: Another phosphodiesterase 3 inhibitor, enoximone is used in the treatment of heart failure and has a longer duration of action compared to amrinone.

Piroximone: Piroximone is also a phosphodiesterase 3 inhibitor with similar effects on cardiac contractility and vasodilation.

Amrinone’s uniqueness lies in its specific pharmacokinetic profile and its use in both acute and chronic heart failure management .

特性

IUPAC Name |

3-amino-5-pyridin-4-yl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLQIBCLLYYYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022603 | |

| Record name | Amrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L | |

| Record name | SID11533005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Amrinone is a phosphodiesterase inhibitor (PDE3), resulting in increased cAMP and cGMP which leads to an increase in the calcium influx like that caused by beta-agonists resulting in increased inotropic effect. | |

| Record name | Amrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

60719-84-8 | |

| Record name | Amrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inamrinone [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inamrinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amrinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INAMRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

294-297, 295 °C | |

| Record name | Amrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Amrinone?

A1: Amrinone acts primarily by inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP) [, , ]. This inhibition leads to an increase in intracellular cAMP levels [].

Q2: What are the downstream effects of increased cAMP levels mediated by Amrinone?

A2: Elevated cAMP levels enhance myocardial contractility (positive inotropic effect) [, ] and induce vasodilation [, ], particularly in pulmonary vessels [].

Q3: How does Amrinone compare to digitalis in terms of its effects on cardiac muscle?

A4: While both Amrinone and digitalis exert positive inotropic effects, their mechanisms differ. Unlike digitalis, Amrinone does not induce oscillatory afterpotentials or aftercontractions in cardiac tissues, suggesting distinct mechanisms influencing contractility [].

Q4: What is the molecular formula and weight of Amrinone?

A6: The molecular formula of Amrinone is C12H9N3O and its molecular weight is 211.22 g/mol [].

Q5: Is there any spectroscopic data available for Amrinone?

A7: Yes, vibrational spectroscopic data, including FTIR and Raman spectra, have been used to characterize Amrinone [, ]. These studies provide insights into the vibrational modes and structural features of the molecule.

Q6: What is the elimination half-life of Amrinone?

A8: The elimination half-life of Amrinone varies with age. In neonates, it is approximately 10.7 hours, while in infants, it is around 6.1 hours []. In adults, the half-life ranges from 2.6 to 4.1 hours [, ].

Q7: Does the route of administration affect Amrinone pharmacokinetics?

A9: Yes, administering Amrinone into the cardiopulmonary bypass (CPB) circuit results in a half-life of approximately 3.5 hours [].

Q8: How is Amrinone metabolized?

A10: Amrinone is primarily metabolized in the liver via N-acetylation, forming N-acetylamrinone. It also undergoes N-glycosylation, resulting in N-glycolylamrinone [].

Q9: What is the impact of renal function on Amrinone elimination?

A12: Amrinone is primarily excreted unchanged through the kidneys. Therefore, patients with renal impairment may experience drug accumulation and require dosage adjustments [, ].

Q10: Are there any age-related differences in Amrinone pharmacokinetics?

A13: Yes, neonates eliminate Amrinone at a slower rate compared to infants, primarily due to immature renal function [].

Q11: Has Amrinone demonstrated efficacy in reversing anesthetic-induced myocardial depression?

A14: Yes, studies in animal models demonstrate that Amrinone can effectively reverse the negative inotropic effects of volatile anesthetics like isoflurane and halothane [].

Q12: What are the effects of Amrinone on right ventricular function?

A15: Amrinone improves right ventricular function primarily by reducing afterload, leading to decreased right ventricular end-systolic volume and increased ejection fraction [].

Q13: How does Amrinone affect myocardial oxygen consumption?

A17: While Amrinone's positive inotropic effects might suggest increased oxygen demand, it often leads to a net decrease in myocardial oxygen consumption [, , ]. This beneficial effect is attributed to its vasodilatory properties, which reduce preload and afterload, thereby lowering myocardial work.

Q14: Does Amrinone influence infarct size following coronary artery occlusion?

A18: Contrary to concerns that its inotropic effects might worsen ischemia, studies demonstrate that Amrinone does not increase infarct size after coronary artery occlusion and reperfusion in dogs [].

Q15: Are there any known drug interactions with Amrinone?

A20: Amrinone exhibits additive inotropic effects when combined with dobutamine in patients with heart failure [, ]. This combination may provide enhanced therapeutic benefits compared to either drug alone.

Q16: Does the development of tolerance or resistance to Amrinone occur?

A21: Tachyphylaxis to Amrinone has not been observed in clinical settings [].

Q17: Are there known biomarkers for predicting Amrinone efficacy?

A24: While the research doesn't identify specific biomarkers for Amrinone efficacy, it suggests that monitoring plasma concentrations can be helpful in guiding dosage adjustments to achieve therapeutic levels [].

Q18: What analytical methods are commonly employed for Amrinone quantification?

A25: High-performance liquid chromatography (HPLC) is a widely used technique for measuring Amrinone concentrations in plasma [].

Q19: What is known about the material compatibility and stability of Amrinone?

A19: The provided research papers do not offer specific details regarding Amrinone's material compatibility or stability under various conditions.

Q20: Does Amrinone possess catalytic properties?

A20: The research does not indicate any inherent catalytic properties associated with Amrinone.

Q21: Have computational chemistry and modeling been applied to Amrinone research?

A28: Yes, molecular docking studies have been performed to investigate Amrinone's interaction with its target, PDE3, and to explore its potential binding affinity to other proteins and receptors [, ].

Q22: How do structural modifications of Amrinone affect its activity, potency, and selectivity?

A22: The provided research does not delve into structure-activity relationship (SAR) studies of Amrinone and its analogs.

Q23: What are the recommended formulations and storage conditions to maintain Amrinone stability?

A23: The research papers provided do not offer specific information on Amrinone formulation or storage recommendations.

Q24: What are the SHE regulations and guidelines related to Amrinone?

A24: The provided research papers primarily focus on the pharmacological and clinical aspects of Amrinone and do not delve into specific SHE regulations.

Q25: Are there any known cross-resistance mechanisms associated with Amrinone?

A25: The provided research does not discuss cross-resistance mechanisms related to Amrinone.

Q26: What is the long-term safety profile of Amrinone?

A26: The provided research primarily focuses on the short-term effects of Amrinone, and information regarding its long-term safety profile is limited.

Q27: Does Amrinone have any known effects on drug transporters or drug-metabolizing enzymes?

A27: The provided research does not offer specific details regarding Amrinone's interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q28: Is there information available about the biocompatibility, biodegradability, environmental impact, and recycling of Amrinone?

A28: The provided research papers primarily focus on Amrinone's pharmacological and clinical aspects and do not provide insights into its biocompatibility, biodegradability, environmental impact, or recycling.

Q29: Are there any cost-effective alternatives or substitutes for Amrinone?

A29: The research provided does not directly compare Amrinone with alternative treatments in terms of cost-effectiveness.

Q30: How has Amrinone research evolved over time, and what are the key milestones?

A37: Amrinone research has evolved from initial investigations of its inotropic and vasodilatory effects [] to exploring its potential applications in various clinical settings, including heart failure, pulmonary hypertension, and low cardiac output syndrome.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)